molecular formula C17H12O2S B11846765 2-(Benzylsulfanyl)naphthalene-1,4-dione CAS No. 89478-15-9

2-(Benzylsulfanyl)naphthalene-1,4-dione

Cat. No.: B11846765
CAS No.: 89478-15-9
M. Wt: 280.3 g/mol
InChI Key: XOBUCIXCPPZKLR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)naphthalene-1,4-dione typically involves the reaction of 2-chloronaphthalene-1,4-dione with benzyl mercaptan. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for 2-(benzylthio)naphthalene-1,4-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)naphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The compound exerts its effects primarily by increasing the levels of reactive oxygen species within cells. This leads to oxidative stress, which can induce apoptosis, particularly in cancer cells with Ras mutations. The molecular targets include H-Ras protein and downstream signaling pathways such as protein kinase B, extracellular signal-related kinase, and glycogen synthase kinase phosphorylation .

Comparison with Similar Compounds

Similar Compounds

  • 2-benzylthio-5,8-dimethoxynaphthalene-1,4-dione
  • 5,8-dimethoxy-1,4-naphthoquinone derivatives

Uniqueness

2-(benzylthio)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other naphthoquinone derivatives, it has shown higher cytotoxic sensitivity in Ras-mutant transfected cells, making it a promising candidate for targeted cancer therapy .

Properties

CAS No.

89478-15-9

Molecular Formula

C17H12O2S

Molecular Weight

280.3 g/mol

IUPAC Name

2-benzylsulfanylnaphthalene-1,4-dione

InChI

InChI=1S/C17H12O2S/c18-15-10-16(20-11-12-6-2-1-3-7-12)17(19)14-9-5-4-8-13(14)15/h1-10H,11H2

InChI Key

XOBUCIXCPPZKLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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